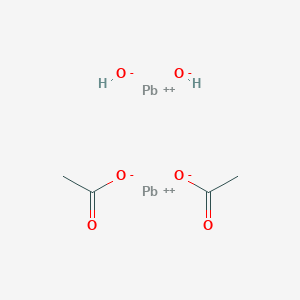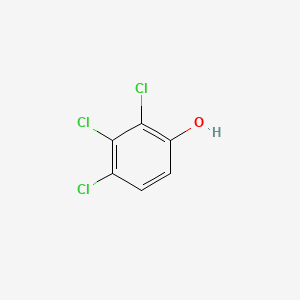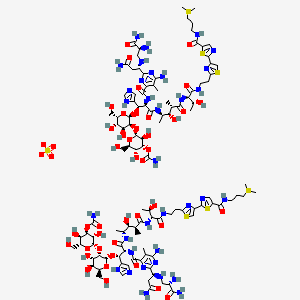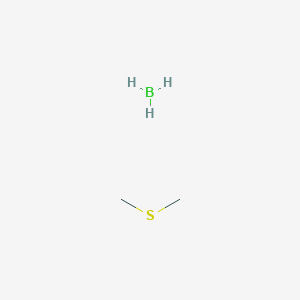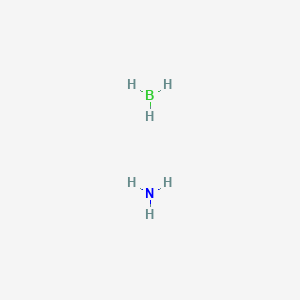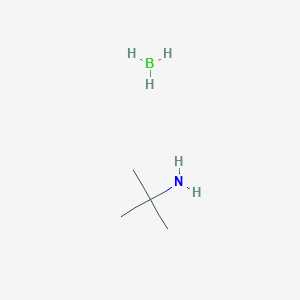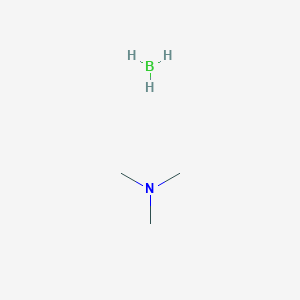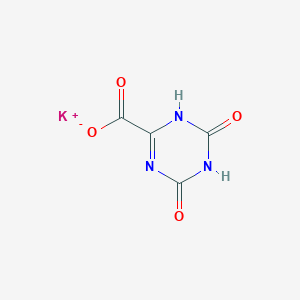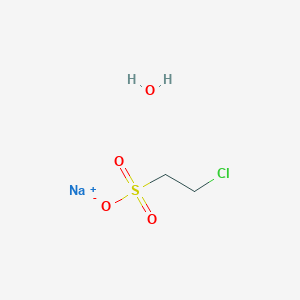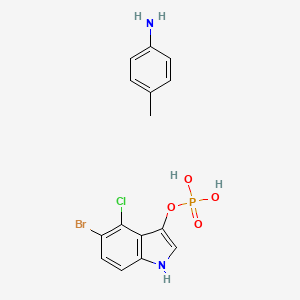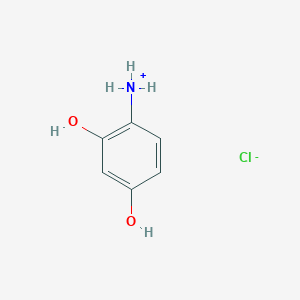
(2,4-Dihydroxyphenyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dihydroxyphenyl)azanium;chloride, also known as norepinephrine hydrochloride, is a compound with significant biological and chemical importance. It is a neurotransmitter and hormone that plays a crucial role in the body’s response to stress and regulation of various physiological functions. This compound is primarily synthesized and secreted by the adrenal medulla and sympathetic neurons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)azanium;chloride typically involves the hydroxylation of dopamine. The process can be summarized as follows:
Hydroxylation of Dopamine: Dopamine is hydroxylated at the beta-carbon by the enzyme dopamine beta-hydroxylase, resulting in the formation of norepinephrine.
Formation of Hydrochloride Salt: The free base form of norepinephrine is then reacted with hydrochloric acid to form norepinephrine hydrochloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using biotechnological methods. The process includes:
Fermentation: Microbial fermentation processes are employed to produce dopamine, which is then converted to norepinephrine.
Chemical Synthesis: Chemical synthesis methods are used to convert dopamine to norepinephrine, followed by the formation of the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dihydroxyphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other oxidation products.
Reduction: Reduction reactions can convert it back to dopamine.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products
Oxidation Products: Adrenochrome and other quinone derivatives.
Reduction Products: Dopamine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,4-Dihydroxyphenyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: It is used in the treatment of hypotension and cardiac arrest due to its vasoconstrictive properties.
Industry: It is employed in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (2,4-Dihydroxyphenyl)azanium;chloride involves its interaction with adrenergic receptors. It primarily targets alpha and beta-adrenergic receptors, leading to:
Vasoconstriction: Activation of alpha-adrenergic receptors causes vasoconstriction, increasing blood pressure.
Cardiac Stimulation: Activation of beta-adrenergic receptors increases heart rate and contractility.
Neurotransmission: It acts as a neurotransmitter in the central and peripheral nervous systems, modulating various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Epinephrine: Similar in structure and function but has an additional methyl group on the nitrogen atom.
Dopamine: Precursor to norepinephrine, lacks the hydroxyl group on the beta-carbon.
Phenylephrine: Synthetic compound with similar vasoconstrictive properties but different structure.
Uniqueness
(2,4-Dihydroxyphenyl)azanium;chloride is unique due to its dual role as a neurotransmitter and hormone, its specific interaction with adrenergic receptors, and its significant physiological effects. Unlike its analogs, it is directly involved in the body’s stress response and regulation of blood pressure.
Propiedades
IUPAC Name |
(2,4-dihydroxyphenyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMPRKYLLJAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
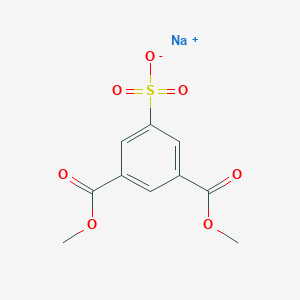
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
